Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate typically involves the reaction of 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate: Unique due to its specific functional groups and molecular structure.
Pyrrolidine derivatives: Share the pyrrolidine ring but differ in other functional groups and overall structure.
Benzoate esters: Similar ester functional group but lack the sulfonyl and pyrrolidine components.
Uniqueness
This compound is unique due to the combination of its hydroxyl, sulfonyl, and ester functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-12(15)10-8-9(4-5-11(10)14)19(16,17)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYZSHOGXNVOGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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